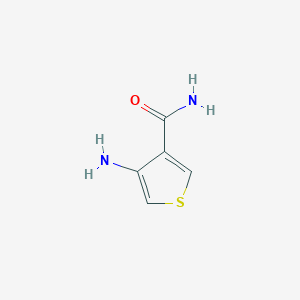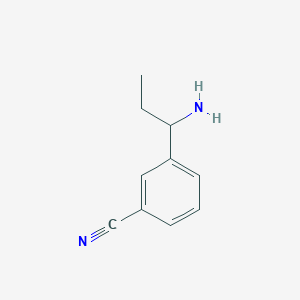![molecular formula C10H18O4S2 B11731710 (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a dithiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol typically involves multiple steps, including the formation of the dioxolane and dithiolan rings. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product. For instance, the use of chiral catalysts can help in achieving the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the dioxolane or dithiolan rings are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dioxolane and dithiolan rings on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or other bioactive molecules.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and dithiolan rings can interact with active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules with dioxolane or dithiolan rings, such as:
- 1,3-dioxolane
- 1,3-dithiolane
- 2,2-dimethyl-1,3-dioxolane
Uniqueness
What sets (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol apart from these similar compounds is its combination of both dioxolane and dithiolan rings in a single molecule
Properties
Molecular Formula |
C10H18O4S2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H18O4S2/c1-10(2)13-5-6(14-10)7(11)8(12)9-15-3-4-16-9/h6-9,11-12H,3-5H2,1-2H3/t6-,7-,8-/m1/s1 |
InChI Key |
XELVZFXVMRVWGR-BWZBUEFSSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]([C@H](C2SCCS2)O)O)C |
Canonical SMILES |
CC1(OCC(O1)C(C(C2SCCS2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11731629.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731633.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731634.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731637.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)
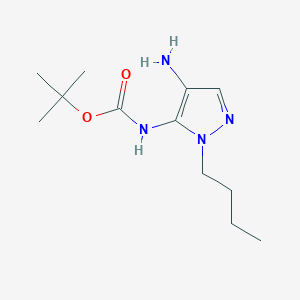
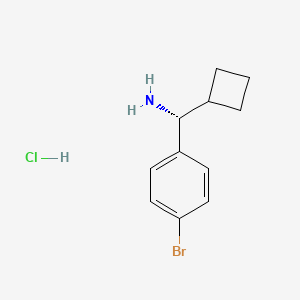
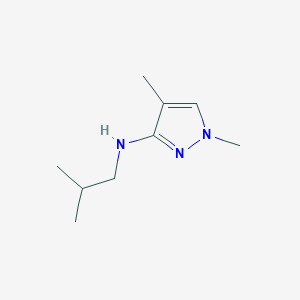
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)
